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Introduction
Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1

diabetes (T1D). The immune response to GAD65, particularly the T-cell mediated response, is

a critical area of research for understanding disease mechanisms and developing targeted

immunotherapies. Within GAD65, the peptide region spanning amino acids 206-220 has been

identified as a significant T-cell epitope in both the non-obese diabetic (NOD) mouse model and

in humans with T1D. This technical guide provides an in-depth overview of the core

methodologies and data related to the mapping and characterization of the GAD65 (206-220)
epitope in the context of autoimmune diabetes.

Data Presentation: T-Cell Responses and MHC
Binding
The following tables summarize key quantitative data regarding the immunogenicity of the

GAD65 (206-220) epitope.

Table 1: T-Cell Recognition of GAD65 Epitopes in NOD Mice
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Epitope (Amino Acid
Position)

Frequency of Recognition
by GAD65-Specific T-Cell
Hybridomas (%)

Reference

206-220 41 [1]

221-235 39 [1]

286-300 9 [1]

401-415 4 [1]

561-575 7 [1]

Table 2: Cytokine Secretion by GAD65 (206-220)-Specific T-Cells

T-Cell
Specificity

Cytokine Concentration Model System Reference

GAD65 (206-

220)
IFN-γ

Highest among

g7 epitopes
NOD Mice [2]

GAD65 (206-

220)
IFN-γ ~10 ng/mL

G206 TCR

Transgenic NOD

Mice

GAD65 (206-

220)
IL-10 ~200 pg/mL

G206 TCR

Transgenic NOD

Mice

Table 3: MHC Class II Binding Affinity of GAD65 Peptides
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Peptide MHC Class II Allele
Binding Affinity
(IC50, µM)

Reference

GAD65 (206-220) HLA-DQ8
Comparable to strong

binders
[3]

GAD65 (121-140) HLA-DQ8 Strong [3]

GAD65 (250-266) HLA-DQ8 Strong [3]

Experimental Protocols
Epitope Mapping using T-Cell Hybridomas
This protocol outlines the general steps for identifying T-cell epitopes of GAD65 using T-cell

hybridomas from immunized NOD mice.[1]

a. Immunization of NOD Mice:

Immunize 9-week-old female NOD mice with purified recombinant GAD65 protein emulsified

in Incomplete Freund's Adjuvant (IFA).

Administer the emulsion subcutaneously at the base of the tail and in the footpads.

b. Generation of T-Cell Hybridomas:

Ten days after immunization, harvest draining lymph nodes (inguinal, popliteal, and

periaortic).

Prepare a single-cell suspension of lymphocytes.

Fuse the lymphocytes with the BW5147 TCRα-β- thymoma cell line using polyethylene glycol

(PEG).

Select for hybridomas by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

c. Screening of T-Cell Hybridomas:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4236121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4236121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4236121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC521137/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screen hybridoma supernatants for reactivity to whole GAD65 protein presented by antigen-

presenting cells (APCs), such as irradiated splenocytes.

Assess T-cell activation by measuring IL-2 production in the culture supernatant using an

ELISA.

Expand GAD65-reactive hybridomas.

d. Epitope Identification:

Screen GAD65-reactive hybridomas against a library of overlapping 15-mer peptides

spanning the entire GAD65 sequence. Peptides are typically pooled for initial screening.

For hybridomas that respond to a peptide pool, perform a second screen with the individual

peptides from that pool to identify the specific epitope.

The GAD65 (206-220) peptide sequence is TYEIAPVFVLLEYVT.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigenic stimulation.

a. Cell Preparation:

Isolate splenocytes or lymph node cells from GAD65-immunized or TCR transgenic mice.

Prepare a single-cell suspension and wash with culture medium (e.g., RPMI-1640

supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-

mercaptoethanol).

b. Assay Setup:

Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate.

Add the GAD65 (206-220) peptide at various concentrations (e.g., 1, 5, 10 µg/mL).

Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody or a

mitogen like Concanavalin A).
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Culture the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

c. Proliferation Measurement:

Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

Harvest the cells onto glass fiber filters using a cell harvester.

Measure the incorporated radioactivity using a liquid scintillation counter.

Results are often expressed as a Stimulation Index (SI), which is the mean counts per

minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells.

Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is for quantifying the production of cytokines like IFN-γ and IL-10 by GAD65 (206-
220)-specific T-cells.

a. Cell Stimulation:

Culture splenocytes or lymph node cells with the GAD65 (206-220) peptide as described in

the T-cell proliferation assay.

Collect culture supernatants after 48-72 hours of incubation.

b. ELISA Procedure:

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g.,

anti-mouse IFN-γ) overnight at 4°C.

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room

temperature.

Wash the plate.

Add diluted culture supernatants and a serial dilution of the recombinant cytokine standard to

the wells. Incubate for 2 hours at room temperature.
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Wash the plate.

Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room

temperature.

Wash the plate.

Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room

temperature.

Wash the plate.

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

Read the absorbance at 450 nm using a microplate reader.

Calculate the cytokine concentration in the samples by comparing their absorbance to the

standard curve.

MHC Class II Peptide Binding Assay
This competitive binding assay measures the ability of the GAD65 (206-220) peptide to bind to

purified MHC class II molecules.

a. Reagents:

Purified, soluble HLA-DQ8 or I-A g7 molecules.

A high-affinity, fluorescently labeled reference peptide for the specific MHC class II molecule.

The unlabeled GAD65 (206-220) competitor peptide.

b. Assay Setup:

In a 96-well black plate, incubate a fixed concentration of the MHC class II molecule with a

fixed concentration of the fluorescently labeled reference peptide.
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Add serial dilutions of the unlabeled GAD65 (206-220) peptide to compete for binding.

Incubate the mixture at 37°C for 48-72 hours to reach equilibrium.

c. Measurement:

Measure the fluorescence polarization (FP) of each well using a suitable plate reader. The

FP value is proportional to the amount of fluorescent peptide bound to the MHC molecule.

d. Data Analysis:

Plot the FP values against the concentration of the competitor peptide.

Calculate the IC50 value, which is the concentration of the competitor peptide required to

inhibit 50% of the binding of the fluorescent reference peptide. A lower IC50 value indicates a

higher binding affinity.

Mandatory Visualizations
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Caption: Experimental workflow for GAD65 (206-220) epitope mapping and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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